1-Pentanamidocyclopentanecarboxamide
Overview
Description
1-Pentanamidocyclopentanecarboxamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol1. It is intended for research use only1.
Synthesis Analysis
The synthesis of 1-Pentanamidocyclopentanecarboxamide is not explicitly detailed in the available literature. However, it is mentioned as an intermediate in the preparation of Irbesartan, a drug used for treating hypertension2. The process involves coupling 1-pentanamidocyclopentanecarboxamide with 4’-substituted methyl biphenyl-2-carbonitrile or 1-(4’-substituted methyl biphenyl-2-yl)-1H-tetrazole2.Molecular Structure Analysis
The molecular structure of 1-Pentanamidocyclopentanecarboxamide is not explicitly provided in the available literature. However, its molecular formula is C11H20N2O21.Chemical Reactions Analysis
Specific chemical reactions involving 1-Pentanamidocyclopentanecarboxamide are not detailed in the available literature. However, it is used as an intermediate in the synthesis of other compounds2.Physical And Chemical Properties Analysis
Specific physical and chemical properties of 1-Pentanamidocyclopentanecarboxamide are not provided in the available literature. However, its molecular formula is C11H20N2O2 and it has a molecular weight of 212.29 g/mol1.Scientific Research Applications
Antibacterial Activity : A study on a new pentacyclic triterpenoid compound related to 1-Pentanamidocyclopentanecarboxamide revealed moderate to weak antibacterial activity against Staphylococcus aureus and Escherichia coli (Makboul et al., 2013).
IDO1 Inhibition : Research into Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, which are relevant in cancer immunotherapy, found that compounds related to 1-Pentanamidocyclopentanecarboxamide can be effective. These inhibitors, which include a unique bicyclo[1.1.1]pentane motif, showed excellent potency and pharmacokinetics (Pu et al., 2020).
Antimicrobial Activity : A study on dihydropyridine derivatives derived from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide, which is structurally related to 1-Pentanamidocyclopentanecarboxamide, indicated potential antimicrobial activities (Joshi, 2015).
Sigma-Selective Compounds : Compounds similar to 1-Pentanamidocyclopentanecarboxamide, specifically 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, were found to be potent sigma ligands, indicating potential use in neuroscience and pharmacology (Hudkins et al., 1994).
Osteoarthritis Management in Dogs : A systematic review highlighted the use of compounds similar to 1-Pentanamidocyclopentanecarboxamide in the management of osteoarthritis in dogs. These compounds showed efficacy in clinical trials (Aragon et al., 2007).
Pneumocystis Carinii Pneumonia Treatment : Analogues of 1,5-bis(4-amidinophenoxy)pentane, which are structurally similar to 1-Pentanamidocyclopentanecarboxamide, were synthesized and showed efficacy against Pneumocystis carinii pneumonia in a rat model, indicating potential therapeutic applications (Tidwell et al., 1990).
Safety And Hazards
Specific safety and hazard information for 1-Pentanamidocyclopentanecarboxamide is not provided in the available literature.
Future Directions
The future directions of 1-Pentanamidocyclopentanecarboxamide are not explicitly detailed in the available literature. However, its use as an intermediate in the synthesis of other compounds suggests potential applications in pharmaceutical research2.
Please note that this information is based on the available literature and may not be comprehensive. Further research may provide additional insights into the properties and applications of 1-Pentanamidocyclopentanecarboxamide.
properties
IUPAC Name |
1-(pentanoylamino)cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-3-6-9(14)13-11(10(12)15)7-4-5-8-11/h2-8H2,1H3,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOPOVIDARNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446454 | |
Record name | 1-Pentanamidocyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentanamidocyclopentanecarboxamide | |
CAS RN |
177219-40-8 | |
Record name | 1-Pentanamidocyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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